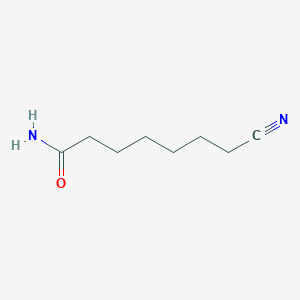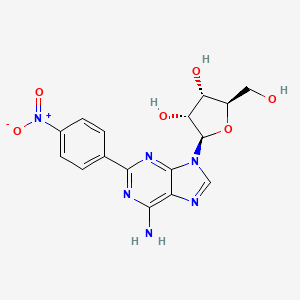![molecular formula C22H19N3O4S B12936322 N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide CAS No. 827025-30-9](/img/structure/B12936322.png)
N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from the acridine core. One common method involves the nucleophilic substitution of hydrogen in the acridine molecule, followed by amidation. The reaction conditions often require the use of strong bases like sodium hydride in anhydrous solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: Acridine derivatives, including this compound, are explored for their photophysical properties and potential use in organic electronics and fluorescent materials.
Wirkmechanismus
The mechanism of action of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide involves its interaction with biological molecules such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its normal function and affecting processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its potential therapeutic applications.
Uniqueness
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, in particular, contribute to its reactivity and potential therapeutic effects.
Eigenschaften
CAS-Nummer |
827025-30-9 |
|---|---|
Molekularformel |
C22H19N3O4S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)16-12-10-15(11-13-16)23-21-17-6-3-4-8-19(17)24-22-18(21)7-5-9-20(22)29-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
BAGZBSHFFWPVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


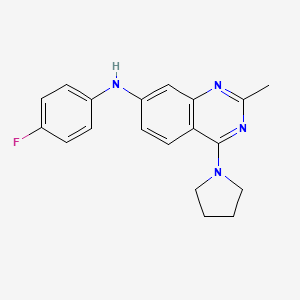
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
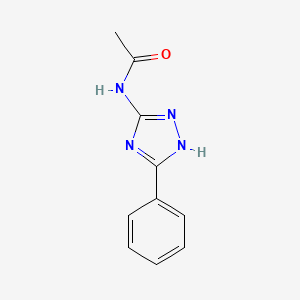
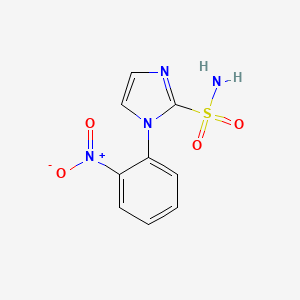
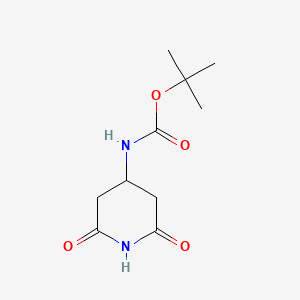


![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
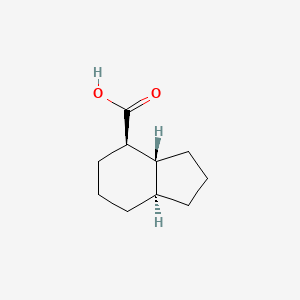
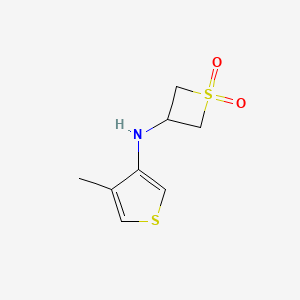
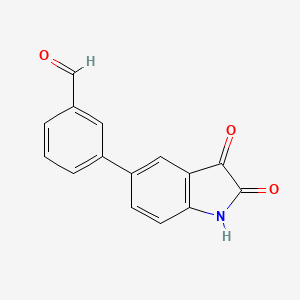
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
